

A Researcher's Comprehensive Guide to Eudragit® Polymers: From Procurement to Application

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Compound of Interest

Compound Name: Eudragits

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for laboratory professionals engaged in pharmaceutical research and development. It provides a detailed overview of Eudragit® polymers, their sourcing for research purposes, key technical specifications for informed selection, and practical, detailed protocols for their application in common drug delivery systems.

Sourcing and Procurement of Eudragit® for Research Laboratories

Eudragit® polymers are manufactured by Evonik Industries, which stands as the primary source for these materials.^[1] For research and development purposes, these polymers are available in laboratory-scale quantities through various channels, including direct contact with Evonik and through a network of global and regional chemical suppliers.

When purchasing Eudragit® for laboratory use, it is crucial to specify the exact grade required for the intended application, as their physicochemical properties vary significantly. Researchers can request samples from some suppliers to evaluate the polymers before committing to a larger purchase.

Below is a summary of channels for procuring Eudragit® polymers for research applications:

Supplier Category	Examples	Regions Served	Notes
Primary Manufacturer	Evonik Industries	Global	The primary source for all Eudragit® grades and comprehensive technical support. [2]
Global Scientific Suppliers	Fisher Scientific	North America, Europe, Asia	Offers various Eudragit® grades, often in smaller, lab-friendly packaging. [3]
Regional & Specialized Chemical Suppliers (India)	Biomall, Ottokemi, Ultra Pure Lab Chem Industries, CDH Fine Chemical, Alpha Chemika	India	A variety of suppliers in India offer Eudragit® polymers for laboratory use, often with specific grades readily available. [4] [5] [6] [7] [8] [9]
Regional & Specialized Chemical Suppliers (General)	Various online chemical marketplaces	Global	Platforms that connect buyers with multiple chemical suppliers.

Technical Specifications of Common Eudragit® Grades

The selection of the appropriate Eudragit® grade is critical for the successful development of a drug delivery system. The diverse family of Eudragit® polymers includes cationic, anionic, and neutral polymethacrylates, each with distinct properties tailored for specific applications such as enteric protection, sustained release, or taste masking.[\[10\]](#)

The key differentiating properties include the polymer's solubility as a function of pH, its permeability, and its physical form (e.g., powder, aqueous dispersion). These characteristics are dictated by the specific monomers used in their synthesis.[\[10\]](#)

Below is a comparative table summarizing the key technical specifications of commonly used Eudragit® grades for research and development:

Eudragit® Grade	Polymer Type	Chemical Composition	Solubility / Release Profile	Typical Application
Eudragit® E PO	Cationic	Poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) 1:2:1	Soluble in gastric fluid up to pH 5.0	Taste masking, moisture protection, immediate release coatings. [11]
Eudragit® L 100-55	Anionic	Poly(methacrylic acid-co-ethyl acrylate) 1:1	Soluble at pH > 5.5	Enteric coating for release in the duodenum. [12]
Eudragit® L 100	Anionic	Poly(methacrylic acid-co-methyl methacrylate) 1:1	Soluble at pH > 6.0	Enteric coating for release in the jejunum. [10]
Eudragit® S 100	Anionic	Poly(methacrylic acid-co-methyl methacrylate) 1:2	Soluble at pH > 7.0	Enteric coating for release in the ileum and colon.
Eudragit® RL	Neutral (with quaternary ammonium groups)	Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.2	pH-independent, high permeability	Sustained-release coatings and matrices.
Eudragit® RS	Neutral (with quaternary ammonium groups)	Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl	pH-independent, low permeability	Sustained-release coatings and matrices.

		methacrylate chloride) 1:2:0.1		
Eudragit® NE 30 D	Neutral	Poly(ethyl acrylate-co- methyl methacrylate) 2:1	pH-independent, insoluble, low permeability	Sustained- release coatings and matrices.

Experimental Protocols for Laboratory Applications

The following sections provide detailed methodologies for common laboratory-scale applications of Eudragit® polymers. These protocols are generalized from published research and should be adapted and optimized for specific drug candidates and formulation goals.

Enteric Coating of Pellets/Tablets

This protocol describes the preparation of an organic solution of Eudragit® L 100 for enteric coating, a common technique to protect acid-labile drugs or prevent gastric irritation.

Materials and Equipment:

- Eudragit® L 100 powder
- Triethyl citrate (TEC) as plasticizer
- Talc as anti-tacking agent
- Isopropyl alcohol
- Acetone
- Magnetic stirrer and stir bar
- Beaker
- Spray coating apparatus (e.g., fluid bed coater)

Methodology:

- Preparation of the Coating Solution:
 - Prepare a solvent mixture of isopropyl alcohol and acetone (typically in a 1:1 ratio).
 - Slowly add the Eudragit® L 100 powder to the solvent mixture under continuous stirring until a clear solution is obtained. The polymer concentration is typically around 10-15% (w/v).
 - Dissolve the required amount of triethyl citrate (plasticizer, typically 10-25% of the polymer weight) in the polymer solution.
 - Disperse the talc (anti-tacking agent) in the solution under stirring.
- Coating Process:
 - Preheat the tablet or pellet cores in the coating apparatus.
 - Spray the coating solution onto the cores under controlled conditions of inlet air temperature, atomizing pressure, and spray rate.
 - Ensure the cores are continuously moving to achieve a uniform coating.
- Drying and Curing:
 - After the application of the coating solution, dry the coated cores in the apparatus for a specified time to remove the residual solvents.
 - For some applications, a subsequent curing step (e.g., at 40-60°C for a set period) may be necessary to ensure film formation and desired release properties.



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Workflow for Laboratory-Scale Enteric Coating.

Preparation of Sustained-Release Matrix Tablets

This protocol outlines the direct compression method for preparing sustained-release matrix tablets using Eudragit® RS 100.

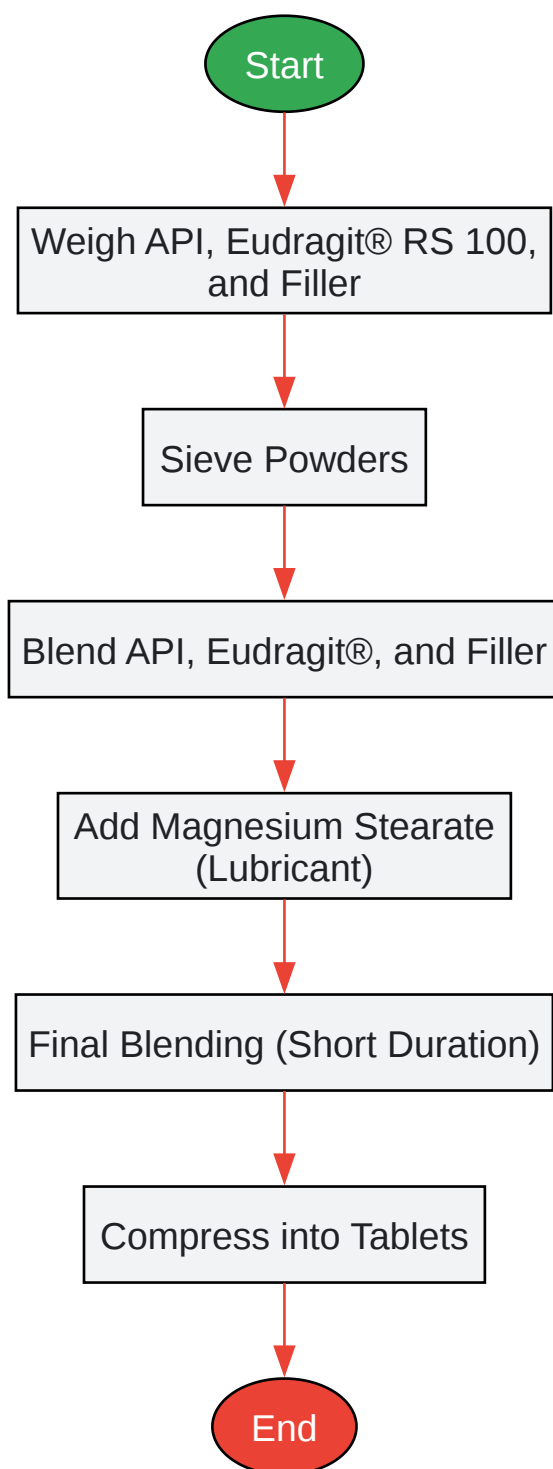
Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Eudragit® RS 100
- Lactose or other suitable filler/binder
- Magnesium stearate as lubricant
- Sieves
- Blender (e.g., V-blender)
- Tablet press

Methodology:

- Sieving and Blending:
 - Pass the API, Eudragit® RS 100, and filler through an appropriate mesh sieve to ensure uniformity.
 - Combine the sieved powders in a blender and mix for a sufficient time to achieve a homogenous blend.
- Lubrication:
 - Add the magnesium stearate to the powder blend and mix for a short duration (typically 2-5 minutes). Over-mixing should be avoided as it can negatively impact tablet hardness.
- Compression:

- Load the final blend into the hopper of a tablet press.
- Compress the blend into tablets of the desired weight, hardness, and thickness.



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Direct Compression Workflow for Sustained-Release Matrix Tablets.

Formulation of Nanoparticles by Nanoprecipitation

This protocol details a common method for preparing Eudragit®-based nanoparticles for drug delivery research.

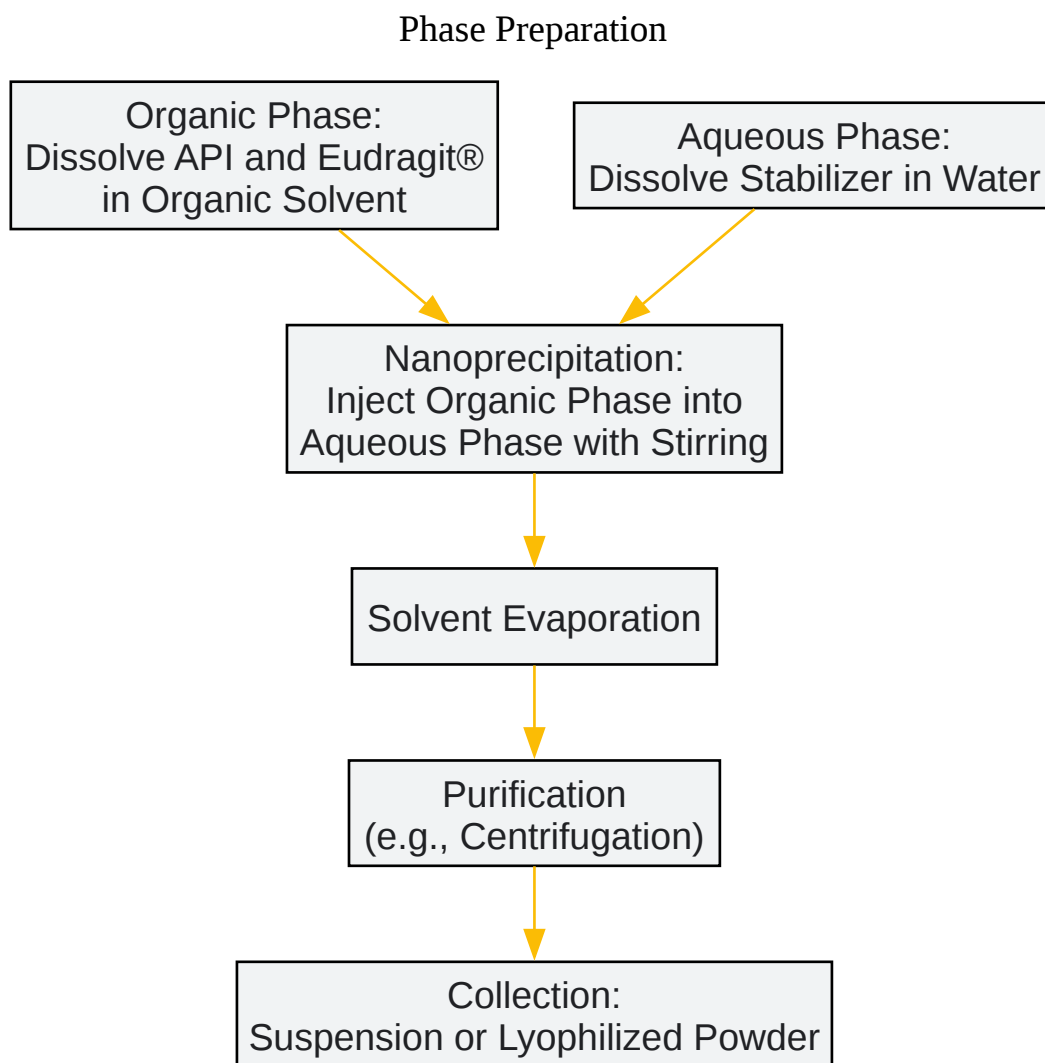
Materials and Equipment:

- Eudragit® polymer (e.g., Eudragit® L 100)
- Active Pharmaceutical Ingredient (API)
- Organic solvent (e.g., acetone, ethanol)
- Aqueous phase (e.g., purified water, buffer)
- Stabilizer (e.g., Poloxamer 188, PVA)
- Magnetic stirrer and stir bar
- Syringe or dropping funnel
- Rotary evaporator or magnetic stirrer for solvent evaporation

Methodology:

- Preparation of Organic Phase:
 - Dissolve the API and the selected Eudragit® polymer in a suitable organic solvent.
- Preparation of Aqueous Phase:
 - Dissolve the stabilizer in the aqueous phase.
- Nanoprecipitation:
 - Slowly add the organic phase dropwise into the aqueous phase under continuous stirring.

- Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to polymer precipitation around the drug.
- Solvent Evaporation:
 - Allow the organic solvent to evaporate from the nanoparticle suspension, typically by stirring at room temperature or using a rotary evaporator under reduced pressure.
- Purification and Collection:
 - The resulting nanoparticle suspension can be purified (e.g., by centrifugation or dialysis) to remove unencapsulated drug and excess stabilizer.
 - The purified nanoparticles can be collected as a suspension or lyophilized to obtain a dry powder.



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Logical Pathway for Eudragit® Nanoparticle Formulation.

This guide provides a foundational understanding and practical starting points for utilizing Eudragit® polymers in a research laboratory setting. For specific applications and troubleshooting, consulting the detailed technical literature from the manufacturer and relevant scientific publications is highly recommended.

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